Fmoc-d-gln(xan)-oh

Solid-Phase Peptide Synthesis Side-Chain Protection Dehydration Suppression

D-Glutamine incorporation via Fmoc-SPPS often suffers from on-resin aggregation and nitrile dehydration, leading to deletion sequences and low yields. Fmoc-D-Gln(Xan)-OH resolves these issues: - ≥98% coupling completion within 30 min in aggregation-prone test sequences - ≥99.0% enantiomeric purity maintained through repetitive piperidine deprotection - Orthogonal Xan group stable to 1-2% TFA, fully cleaved in 2-4 h under standard 95% TFA Shipped ambient; store at 0-8 °C. Suitable for cGMP peptide manufacturing and IND-enabling studies.

Molecular Formula C33H28N2O6
Molecular Weight 548.6 g/mol
CAS No. 1313054-52-2
Cat. No. B1431877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-d-gln(xan)-oh
CAS1313054-52-2
Molecular FormulaC33H28N2O6
Molecular Weight548.6 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)NC4C5=CC=CC=C5OC6=CC=CC=C46)C(=O)O
InChIInChI=1S/C33H28N2O6/c36-30(35-31-24-13-5-7-15-28(24)41-29-16-8-6-14-25(29)31)18-17-27(32(37)38)34-33(39)40-19-26-22-11-3-1-9-20(22)21-10-2-4-12-23(21)26/h1-16,26-27,31H,17-19H2,(H,34,39)(H,35,36)(H,37,38)/t27-/m1/s1
InChIKeyDQGRFJKGDGJKFV-HHHXNRCGSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Gln(Xan)-OH Overview


Fmoc-D-Gln(Xan)-OH (CAS 1313054-52-2) is a protected D-glutamine derivative employed as a building block in Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS). The compound features an Fmoc (9-fluorenylmethyloxycarbonyl) group for temporary Nα-amino protection and a xanthyl (Xan) moiety for side-chain amide protection . With molecular formula C33H28N2O6 and molecular weight 548.6 g/mol, this derivative is designed to mitigate side-chain-mediated side reactions and aggregation phenomena during chain elongation, particularly in sequences containing D-configured glutamine residues required for conformationally constrained or metabolically stabilized peptides .

Why Fmoc-D-Gln(Xan)-OH Cannot Be Substituted


In Fmoc-SPPS, the side-chain amide of glutamine is susceptible to dehydration to nitrile during carbodiimide-mediated activation and can participate in hydrogen-bonding networks that drive on-resin aggregation, leading to incomplete couplings and deletion sequences [1]. While Fmoc-D-Gln(Trt)-OH represents the standard trityl-protected alternative for D-glutamine incorporation, the xanthyl protecting group in Fmoc-D-Gln(Xan)-OH offers distinct steric and electronic properties that influence both synthetic efficiency and final product quality. Direct substitution of one protected derivative for another without consideration of these differential properties can result in markedly different outcomes in terms of crude peptide purity, isolated yield, and the extent of purification required—factors that directly impact research timelines and manufacturing costs [2].

Fmoc-D-Gln(Xan)-OH Performance Evidence


Glutamine Side-Chain Dehydration Reduction

The xanthyl protecting group provides superior suppression of the acid-catalyzed dehydration side reaction that converts the glutamine side-chain amide to a nitrile (γ-cyano-α-aminobutyric acid). This reaction occurs during TFA-mediated global deprotection and cleavage. Studies on Fmoc-Gln derivatives demonstrate that Xan protection reduces this dehydration side product to less than 5% of the total peptide product, compared to approximately 25% contamination when Trt protection is employed under identical cleavage conditions [1]. The bulky, electron-withdrawing xanthyl moiety sterically shields the amide carbonyl while the trityl group, despite its steric bulk, offers less effective protection against this specific degradation pathway.

Solid-Phase Peptide Synthesis Side-Chain Protection Dehydration Suppression

On-Resin Aggregation Attenuation

The xanthyl group functions as a moderately hydrophobic, sterically demanding moiety that can disrupt intermolecular hydrogen bonding between glutamine side chains, thereby reducing on-resin peptide aggregation during chain elongation. In comparative studies using Marshall's ACP (65–74) test peptide, which contains a Gln residue at position 6 and is known to exhibit difficult couplings, the use of Fmoc-Gln(Xan)-OH yielded a coupling efficiency of ≥98% after 30 minutes (as measured by quantitative ninhydrin assay), whereas Fmoc-Gln(Trt)-OH required extended coupling times (≥60 minutes) to achieve comparable completion under identical conditions [1]. The Xan-protected derivative also demonstrated reduced need for double-coupling protocols in this challenging sequence context.

Peptide Aggregation Difficult Sequences Coupling Efficiency

D-Stereochemical Integrity Preservation

D-Amino acid derivatives are inherently more susceptible to base-catalyzed racemization during repetitive Fmoc deprotection cycles than their L-counterparts, due to the α-proton acidity in the D-configuration. Fmoc-D-Gln(Xan)-OH demonstrates enhanced resistance to racemization under standard piperidine deprotection conditions (20% piperidine in DMF). Quantitative chiral HPLC analysis of the diastereomeric peptide products reveals that after 10 deprotection cycles (cumulative piperidine exposure time of approximately 60 minutes), the D-Gln residue incorporated via Fmoc-D-Gln(Xan)-OH retains enantiomeric purity ≥99.0% D-isomer, compared to ≥99.5% retention observed for the L-isomer with Fmoc-L-Gln(Xan)-OH . This represents a class-typical performance benchmark for D-configured protected amino acids under standard Fmoc-SPPS protocols.

Enantiomeric Purity D-Amino Acid Stability Racemization Control

Orthogonal Acid-Lability Profile

The xanthyl protecting group exhibits a well-defined acid-lability profile that is orthogonal to tert-butyl (tBu) and Boc groups. Xan is stable to the 1–2% TFA conditions used for iterative removal of acid-labile temporary protecting groups (such as Boc on lysine side chains or trityl on cysteine), thereby preserving side-chain amide protection during intermediate synthetic manipulations. However, Xan is quantitatively removed under standard final cleavage conditions employing 95% TFA with scavengers (e.g., TIS, water) within 2–4 hours . This contrasts with the Tmob (2,4,6-trimethoxybenzyl) protecting group for Gln, which may require up to 6 hours for complete removal under identical conditions [1].

Orthogonal Protection TFA Cleavage Side-Chain Deprotection

Purity and Enantiomeric Specifications

Commercially available Fmoc-D-Gln(Xan)-OH is supplied with documented purity specifications that meet or exceed industry standards for GMP peptide synthesis. Current supplier datasheets specify a purity of 98% by HPLC . For comparison, the widely used Fmoc-D-Gln(Trt)-OH standard from Novabiochem (Catalog No. 852160) carries specifications of ≥95.0% by acidimetric assay, ≥98.0% by HPLC, and enantiomeric purity of ≥99.5% (a/a) . While direct enantiomeric purity specifications for commercial Fmoc-D-Gln(Xan)-OH lots are not universally published in public datasheets, the D-configuration amino acid derivatives are typically held to comparable or more stringent enantiomeric standards given the criticality of stereochemical fidelity in bioactive peptide synthesis.

Quality Control Analytical Specification Procurement Benchmark

Fmoc-D-Gln(Xan)-OH Application Scenarios


Aggregation-Prone Peptide Synthesis

Fmoc-D-Gln(Xan)-OH is the building block of choice for synthesizing difficult peptide sequences where on-resin aggregation is anticipated. The xanthyl group attenuates interchain hydrogen bonding that drives aggregation, enabling faster and more complete couplings as evidenced by ≥98% coupling completion within 30 minutes in the Marshall's ACP (65–74) test sequence [1]. This translates to reduced need for double-coupling protocols and microwave irradiation, streamlining automated synthesis workflows for sequences containing internal D-Gln residues [1].

GMP Manufacturing of D-Amino Acid Peptides

For therapeutic peptide candidates and peptidomimetics where D-amino acid incorporation confers metabolic stability or specific conformational properties, Fmoc-D-Gln(Xan)-OH provides the stereochemical integrity required for cGMP manufacturing. The D-configuration building block retains ≥99.0% enantiomeric purity after repetitive basic deprotection cycles, ensuring that the final peptide product meets the stringent purity and identity specifications required for IND and NDA regulatory filings .

Orthogonal Protection Strategies

In convergent or fragment-based synthesis strategies that employ multiple orthogonal protecting groups, Fmoc-D-Gln(Xan)-OH offers a well-defined acid-lability profile. The Xan group remains intact during 1–2% TFA treatments used to remove other acid-labile groups (e.g., Boc on Lys side chains or trityl on Cys), but is fully removed under standard 95% TFA final cleavage within 2–4 hours . This orthogonality enables more sophisticated synthetic routes to complex peptide architectures without compromising side-chain protection integrity.

Acid-Sensitive Peptide Synthesis

For peptides incorporating acid-sensitive moieties such as oxidized methionine, certain glycosidic linkages, or sulfated tyrosine residues, the rapid Xan deprotection kinetics (2–4 hours) relative to slower-cleaving groups like Tmob (up to 6 hours) minimize the duration of exposure to harsh TFA cleavage conditions . This reduced exposure time helps preserve the structural integrity of these sensitive modifications, improving the yield and homogeneity of the final deprotected peptide product .

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